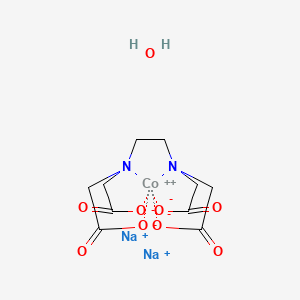

Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Ácido etilendiaminotetraacético disódico sal de cobalto hidratado es un compuesto de coordinación que incluye ácido etilendiaminotetraacético (EDTA), sal disódica y cobalto. Este compuesto es conocido por sus propiedades quelantes, lo que significa que puede formar complejos estables con iones metálicos. Es ampliamente utilizado en varios campos, incluyendo química, biología, medicina e industria, debido a su capacidad de unirse a iones metálicos e inhibir su actividad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Ácido etilendiaminotetraacético disódico sal de cobalto hidratado se sintetiza haciendo reaccionar ácido etilendiaminotetraacético con sales de cobalto en presencia de iones disódicos. La reacción típicamente implica disolver ácido etilendiaminotetraacético en agua, seguido de la adición de cloruro de cobalto o nitrato de cobalto. Luego se agrega carbonato de disodio a la solución para formar la sal disódica del complejo. La reacción se lleva a cabo bajo condiciones de pH controladas para asegurar la formación del producto deseado.

Métodos de producción industrial

En entornos industriales, la producción de Ácido etilendiaminotetraacético disódico sal de cobalto hidratado implica reacciones a gran escala en reactores equipados con sistemas de control de pH. Los reactivos se mezclan en proporciones precisas, y la reacción se monitorea para mantener el pH y la temperatura óptimos. El producto resultante se purifica luego a través de procesos de filtración y cristalización para obtener el compuesto final en su forma hidratada.

Análisis De Reacciones Químicas

Tipos de reacciones

El Ácido etilendiaminotetraacético disódico sal de cobalto hidratado experimenta diversas reacciones químicas, que incluyen:

Quelación: El compuesto forma complejos estables con iones metálicos, secuestrándolos eficazmente.

Sustitución: El ion cobalto en el complejo puede sustituirse con otros iones metálicos en condiciones específicas.

Reacciones redox: El ion cobalto puede experimentar reacciones de oxidación o reducción, dependiendo de los reactivos y las condiciones utilizadas.

Reactivos y condiciones comunes

Quelación: Típicamente involucra iones metálicos como calcio, magnesio y hierro en soluciones acuosas.

Sustitución: Requiere la presencia de iones metálicos competidores y ligandos apropiados.

Reacciones redox: Implica agentes oxidantes como el peróxido de hidrógeno o agentes reductores como el borohidruro de sodio.

Productos principales

Quelación: Forma complejos metálicos-EDTA estables.

Sustitución: Resulta en la formación de nuevos complejos metálicos-EDTA con diferentes iones metálicos.

Reacciones redox: Produce formas oxidadas o reducidas del complejo cobalto-EDTA.

Aplicaciones en investigación científica

El Ácido etilendiaminotetraacético disódico sal de cobalto hidratado tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como agente quelante para estudiar las interacciones de los iones metálicos y para estabilizar los iones metálicos en solución.

Biología: Empleado en estudios de inhibición enzimática, particularmente para metaloproteasas que requieren iones metálicos para la actividad.

Medicina: Utilizado en la terapia de quelación para eliminar metales pesados del cuerpo y en ensayos diagnósticos como anticoagulante.

Industria: Aplicado en el tratamiento de agua para secuestrar iones metálicos, en la industria textil para evitar que las impurezas de los iones metálicos afecten los procesos de teñido, y en la industria del papel para inhibir la degradación catalizada por metales del peróxido de hidrógeno.

Aplicaciones Científicas De Investigación

Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to study metal ion interactions and to stabilize metal ions in solution.

Biology: Employed in enzyme inhibition studies, particularly for metalloproteases that require metal ions for activity.

Medicine: Utilized in chelation therapy to remove heavy metals from the body and in diagnostic assays as an anticoagulant.

Industry: Applied in water treatment to sequester metal ions, in the textile industry to prevent metal ion impurities from affecting dyeing processes, and in the paper industry to inhibit metal-catalyzed degradation of hydrogen peroxide.

Mecanismo De Acción

El principal mecanismo de acción del Ácido etilendiaminotetraacético disódico sal de cobalto hidratado es su capacidad para quelar iones metálicos. La parte de ácido etilendiaminotetraacético se une a los iones metálicos a través de sus grupos carboxilato y amina, formando un complejo octaédrico estable. Este proceso de quelación secuestra eficazmente los iones metálicos, impidiendo que participen en reacciones químicas no deseadas. En los sistemas biológicos, esta inhibición de la actividad de los iones metálicos puede conducir a la desactivación de las metaloproteasas y otras enzimas dependientes de metales.

Comparación Con Compuestos Similares

Compuestos similares

Ácido etilendiaminotetraacético (EDTA): Un agente quelante ampliamente utilizado que forma complejos estables con iones metálicos.

Ácido dietilentriaminopentaacético (DTPA): Otro agente quelante con propiedades similares pero con un grupo amina adicional, proporcionando una mayor capacidad de quelación.

Ácido nitrilotriacético (NTA): Un agente quelante con una menor capacidad de quelación en comparación con el ácido etilendiaminotetraacético, pero aún efectivo en la unión de iones metálicos.

Singularidad

El Ácido etilendiaminotetraacético disódico sal de cobalto hidratado es único debido a la presencia de cobalto en su estructura, lo que le confiere propiedades redox específicas y mejora su capacidad para formar complejos estables con una amplia gama de iones metálicos. Esto lo hace particularmente útil en aplicaciones donde se requiere tanto la quelación como la actividad redox.

Propiedades

Fórmula molecular |

C10H14CoN2Na2O9 |

|---|---|

Peso molecular |

411.14 g/mol |

Nombre IUPAC |

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+);hydrate |

InChI |

InChI=1S/C10H16N2O8.Co.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 |

Clave InChI |

PYPIGOKCCFIGCL-UHFFFAOYSA-J |

SMILES canónico |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Co+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12302288.png)

![[3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12302348.png)

![3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)